Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine
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Description
Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine is a useful research compound. Its molecular formula is C10H11N5 and its molecular weight is 201.23 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl-(2-pyrido(3,4-e)(1,2,4)triazin-3-yl-vinyl)-amine, also known by its CAS number 121845-88-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.
The molecular formula of this compound is C8H10N4, with a molecular weight of approximately 162.19 g/mol. Its structure features a pyrido-triazine core which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets.
Biological Activity
This compound has been investigated for several biological activities:
1. Antimicrobial Activity
- Research indicates that triazine derivatives exhibit antimicrobial properties. A study focusing on 1,2,4-triazine derivatives reported their effectiveness against various bacterial strains and fungi . This suggests that this compound may possess similar properties.
2. Anticancer Potential
3. Neuropharmacological Effects
- Some derivatives of triazines have demonstrated neuropharmacological effects, including anti-anxiety and anti-inflammatory activities . This raises the possibility that this compound could influence neurological pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the triazine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity.
Table 1: Summary of Synthesis Methods for Triazine Derivatives
Method | Yield (%) | Reference |
---|---|---|
Buchwald-Hartwig Coupling | 46 | Lundbeck et al., 2023 |
Grignard Reaction | High | ResearchGate |
N-Methylation | Variable | ACS Publications |
Case Studies
While specific case studies on this compound are sparse, related compounds have been the subject of numerous investigations:
- Case Study 1 : A triazine derivative was evaluated for its antibacterial activity against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations.
- Case Study 2 : Another study explored the neuroprotective effects of a structurally similar compound in a murine model of Alzheimer's disease, demonstrating reduced amyloid plaque formation.
Properties
CAS No. |
121845-69-0 |
---|---|
Molecular Formula |
C10H11N5 |
Molecular Weight |
201.23 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-2-pyrido[3,4-e][1,2,4]triazin-3-ylethenamine |
InChI |
InChI=1S/C10H11N5/c1-15(2)6-4-10-12-9-7-11-5-3-8(9)13-14-10/h3-7H,1-2H3/b6-4+ |
InChI Key |
GZFCUMKNRGGNTH-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C/C1=NC2=C(C=CN=C2)N=N1 |
Canonical SMILES |
CN(C)C=CC1=NC2=C(C=CN=C2)N=N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.